METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE
Overview
Description
METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE is a complex organic compound featuring a piperidine ring, a benzoate ester, and an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . The piperidine derivative is then reacted with ethanesulfonyl chloride to introduce the ethanesulfonyl group. The final step involves esterification with 4-methylbenzoic acid under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: The ethanesulfonyl group can be reduced to an ethanethiol group.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Piperidone derivatives.
Reduction: Ethanethiol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, while the ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins. This dual interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar ring structure but lacking the ethanesulfonyl and benzoate groups.
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine: A compound with a piperidine ring and additional substituents, used as a dopamine reuptake inhibitor.
Uniqueness
METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethanesulfonyl group, in particular, distinguishes it from other piperidine derivatives and enhances its potential as a versatile chemical intermediate and therapeutic agent.
Properties
IUPAC Name |
methyl 3-[(1-ethylsulfonylpiperidine-4-carbonyl)amino]-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-4-25(22,23)19-9-7-13(8-10-19)16(20)18-15-11-14(17(21)24-3)6-5-12(15)2/h5-6,11,13H,4,7-10H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPJYKIYCHYRFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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